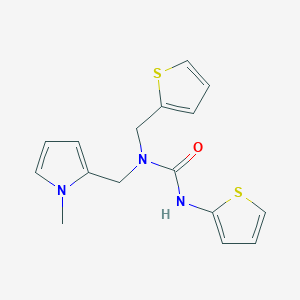

1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(1-methylpyrrol-2-yl)methyl]-3-thiophen-2-yl-1-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS2/c1-18-8-2-5-13(18)11-19(12-14-6-3-9-21-14)16(20)17-15-7-4-10-22-15/h2-10H,11-12H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGAHOVDROAVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea is a member of the thioamide and thiourea family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 393.4 g/mol. The structure includes a pyrrole ring and thiophene moieties, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.4 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

Synthesis

The synthesis typically involves several key steps:

- Formation of Pyrrole Derivative : A nucleophilic substitution reaction where methylamine reacts with 2-pyrrole methanol.

- Formation of Thiophene Derivative : Synthesized by reacting thiophene-2-carboxylic acid with methanol.

- Coupling Reaction : The pyrrole and thiophene derivatives are coupled with methyl carbamate under controlled conditions to yield the desired urea compound.

Antimicrobial Activity

Research indicates that compounds containing thiourea and thioamide functionalities exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact with bacterial enzymes, inhibiting their function.

Anticancer Activity

Several studies have reported anticancer properties associated with similar structures. For instance, compounds with pyrrole and thiophene rings have demonstrated cytotoxic effects against cancer cell lines such as U937 (human leukemia) and THP-1 (monocytic leukemia). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity is primarily attributed to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial survival.

- Receptor Modulation : It can interact with specific receptors, altering signaling pathways that lead to cell death or reduced growth.

Case Studies

- Antibacterial Study : A series of thioamide derivatives were tested against S. aureus , showing IC50 values in the nanomolar range, indicating potent antibacterial activity.

- Anticancer Evaluation : In vitro studies on U937 cells revealed that specific derivatives exhibited antiproliferative activity comparable to standard chemotherapeutics like etoposide, suggesting potential for development as anticancer agents.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this urea derivative. For instance, derivatives containing thiophene and pyrrole rings have shown significant activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways, making these compounds potential candidates for new antibacterial agents .

Antiviral Properties

The antiviral potential of similar pyrrole and thiophene derivatives has also been investigated. Research indicates that these compounds can inhibit viral replication, particularly against viruses such as HIV and herpes simplex virus. The presence of the pyrrole ring enhances interaction with viral proteins, potentially leading to more effective antiviral therapies .

Neuropharmacological Applications

There is emerging evidence that compounds with similar structural motifs may interact with nicotinic acetylcholine receptors, which are implicated in various neurological disorders. Targeting these receptors could lead to new treatments for conditions such as Alzheimer's disease and schizophrenia .

Materials Science

Organic Electronics

The unique electronic properties of thiophene and pyrrole derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of these compounds can enhance charge transport properties, leading to improved device performance .

Polymer Synthesis

Compounds like 1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea can serve as monomers in the synthesis of conducting polymers. These materials are valuable in applications ranging from sensors to energy storage devices due to their conductivity and stability .

Agricultural Chemistry

Pesticidal Activity

There is ongoing research into the use of such compounds as agrochemicals. Preliminary studies suggest that urea derivatives can act as effective pesticides or herbicides, providing a dual function by both inhibiting pest growth and promoting plant health through enhanced nutrient uptake .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea?

- Methodology : Multi-step synthesis typically involves coupling thiophene derivatives with pyrrole-containing precursors via urea-forming reactions. Key steps include:

- Nucleophilic substitution to attach the thiophen-2-ylmethyl group to the urea core.

- Mitsunobu or reductive amination for introducing the (1-methyl-1H-pyrrol-2-yl)methyl moiety.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (80–120°C) improve yields .

- Catalysts : Use of triethylamine or DBU to deprotonate intermediates and drive urea bond formation .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

- Structural confirmation :

- NMR spectroscopy (¹H and ¹³C) to verify substituent connectivity and regiochemistry, particularly for distinguishing thiophene and pyrrole protons .

- High-resolution mass spectrometry (HRMS) for exact mass determination .

- Purity assessment :

- HPLC with UV detection (C18 columns, acetonitrile/water gradient) to quantify impurities .

- Melting point analysis to assess crystallinity and batch consistency .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives targeting specific biological receptors?

- Approach :

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities with enzymes like kinases or GPCRs, leveraging the compound’s thiophene and pyrrole motifs as hydrogen-bond donors/acceptors .

- QSAR studies to correlate electronic properties (e.g., Hammett constants of substituents) with bioactivity .

- Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition assays) to refine models .

Q. What strategies resolve contradictions in reported reaction yields for multi-step syntheses of this compound?

- Troubleshooting :

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent polarity, temperature) affecting yield .

- In-line monitoring : FTIR or Raman spectroscopy to track intermediate formation in real time .

- Case study : Adjusting stoichiometry of thiophosgene in urea bond formation can mitigate side reactions (e.g., over-alkylation) .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

- Experimental design :

- Isotopic labeling (e.g., ¹⁴C-urea moiety) to track metabolic fate in cell cultures .

- Pull-down assays with biotinylated analogs to identify protein targets .

- Contradiction management : Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular thermal shift assays) to validate target engagement .

Methodological and Technical Challenges

Q. What are the best practices for evaluating the compound’s stability under physiological conditions?

- Protocols :

- pH stability studies : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .

- Light/oxygen sensitivity : Store in amber vials under argon if thiophene rings show photolytic decomposition .

Q. How can structure-activity relationships (SAR) be systematically explored for this urea derivative?

- Synthetic modifications :

- Vary substituents on the pyrrole (e.g., methyl vs. ethyl) and thiophene (e.g., halogens at C5) to probe steric/electronic effects .

- Replace urea with thiourea to assess hydrogen-bonding flexibility .

- Biological testing : Prioritize high-throughput screening against panels of disease-relevant targets (e.g., cancer cell lines) .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Root cause analysis :

- Batch variability : Ensure consistent purity (>95% by HPLC) and stereochemistry (via chiral chromatography if applicable) .

- Assay conditions : Standardize cell culture media (e.g., serum concentration) to minimize off-target effects .

- Data reconciliation : Meta-analysis of published IC₅₀ values with standardized statistical models (e.g., mixed-effects regression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.